N-(thiophen-2-yl)(tert-butoxy)carbohydrazide
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Overview
Description
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide is a chemical compound that belongs to the class of hydrazinecarboxylates. It features a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(thiophen-2-yl)hydrazinecarboxylate typically involves the condensation of hydrazine hydrate with di-tert-butyl dicarbonate in a solvent such as dichloromethane (DCM) at 0°C to room temperature over a period of 5 hours . This is followed by the reaction of the resulting tert-butyl hydrazinecarboxylate with 2-bromo thiophene in dimethyl sulfoxide (DMSO) to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can yield various substituted thiophene derivatives .
Scientific Research Applications
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Mechanism of Action
The mechanism of action of tert-butyl 1-(thiophen-2-yl)hydrazinecarboxylate involves its interaction with molecular targets, which can vary depending on its specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-(5-nitro-2-thienyl)hydrazinecarboxylate: Similar structure but with a nitro group on the thiophene ring.
Tert-butyl 2-(1-phenylethyl)hydrazinecarboxylate: Contains a phenylethyl group instead of a thiophene ring.
Uniqueness
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties, making it suitable for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H14N2O2S |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
tert-butyl N-amino-N-thiophen-2-ylcarbamate |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(10)7-5-4-6-14-7/h4-6H,10H2,1-3H3 |
InChI Key |
AVFSSFGINVYIRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CS1)N |
Origin of Product |
United States |
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